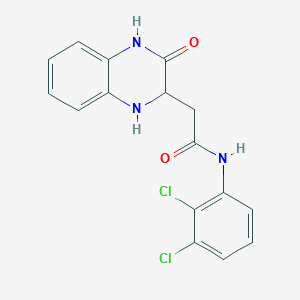

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-(2,3-Dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dichlorophenyl group and a 3-oxo-tetrahydroquinoxaline moiety. The dichlorophenyl substituent enhances lipophilicity and may influence binding interactions, while the tetrahydroquinoxaline ring provides a rigid scaffold capable of hydrogen bonding and π-π stacking .

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O2/c17-9-4-3-7-12(15(9)18)20-14(22)8-13-16(23)21-11-6-2-1-5-10(11)19-13/h1-7,13,19H,8H2,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFDHAHZEHGAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: This step involves the reaction of the tetrahydroquinoxalinone intermediate with a dichlorophenyl reagent, such as 2,3-dichlorobenzoyl chloride, under conditions that facilitate acylation.

Final Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxalinone moiety, leading to the formation of quinoxaline derivatives.

Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinoxalinone ring, potentially yielding alcohol derivatives.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its antitumor properties. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Case Study : A study demonstrated that the compound reduced cell viability in human breast cancer (MCF-7) and colon cancer (HCT116) cell lines at concentrations as low as 10 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial studies.

- Case Study : In vitro tests revealed that this compound inhibited the growth of several bacterial strains including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Research Applications

This compound is utilized in various research contexts:

Medicinal Chemistry

The compound serves as a lead structure for developing new therapeutic agents targeting cancer and infectious diseases. Its unique molecular framework allows for modifications that enhance potency and selectivity.

Pharmacological Studies

Research involving this compound contributes to understanding drug interactions and pharmacodynamics in cellular models. Studies have assessed its effects on signaling pathways relevant to tumorigenesis and inflammation.

Mechanism of Action

The mechanism by which N-(2,3-dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The dichlorophenyl group and the tetrahydroquinoxalinone moiety are thought to play key roles in its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(3-Chlorophenyl)-2-(6,7-Dimethyl-3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl)Acetamide (CID 2874849) Structural Differences: The phenyl group is monosubstituted (3-chloro) instead of 2,3-dichloro. The tetrahydroquinoxaline core contains 6,7-dimethyl groups. Methyl groups on the quinoxaline may enhance metabolic stability and lipophilicity .

- N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-(3-Oxo-1,2,3,4-Tetrahydroquinoxalin-2-yl)Acetamide (CAS 1008946-71-1) Structural Differences: The phenyl group has a 2-chloro-5-(trifluoromethyl) substitution. The single chlorine substitution may reduce steric hindrance compared to the target compound .

- 2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide () Structural Differences: A pyrazole ring replaces the tetrahydroquinoxaline, and the dichlorophenyl is 3,4-substituted. Implications: The pyrazole ring introduces different hydrogen-bonding capabilities.

Core Scaffold Modifications

- N-(3,4-Dichlorophenyl)-2-(4-((Quinoxalin-2-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Acetamide (12e, ) Structural Differences: A triazole-quinoxaline hybrid replaces the tetrahydroquinoxaline. Implications: The triazole ring introduces additional hydrogen-bonding sites and may enhance metabolic resistance due to aromatic stability .

- 2-(1-Acetyl-3-Oxo-1,2,3,4-Tetrahydro-2-Quinoxalinyl)-N-(2-Chlorophenyl)Acetamide (CAS 1008935-74-7) Structural Differences: An acetyl group is attached to the tetrahydroquinoxaline nitrogen. Implications: The acetyl group may sterically hinder interactions with target proteins but improve solubility through increased polarity .

Structural and Crystallographic Insights

- Crystal Packing and Hydrogen Bonding : In analogs like 2-(3,4-dichlorophenyl)acetamide derivatives, N–H⋯O hydrogen bonds form dimers with R₂²(10) motifs, influencing solubility and stability. The target compound’s 2,3-dichlorophenyl group likely induces distinct dihedral angles between aromatic rings, affecting intermolecular interactions .

- Coordination Chemistry : The acetamide moiety in similar compounds acts as a bidentate ligand, coordinating with metals like Zn²⁺ or Cu²⁺. This property is critical for designing metal-organic frameworks or enzyme inhibitors .

Pharmacological Potential

- Urease Inhibition : Structurally related sulfonamide-acetamide hybrids (e.g., compounds in ) exhibit urease inhibitory activity (IC₅₀ values: 10–50 µM). The target compound’s dichlorophenyl group may enhance binding to the enzyme’s hydrophobic pockets .

- Antimicrobial Activity: Quinoxaline derivatives are known for antimicrobial properties. The chlorine substituents in the target compound could broaden activity against Gram-negative bacteria .

Comparative Data Table

Biological Activity

N-(2,3-Dichlorophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structure, and various biological activities supported by empirical data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 350.2 g/mol. The compound features a dichlorophenyl group attached to a tetrahydroquinoxaline moiety, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-component reactions that integrate dichlorophenyl derivatives with tetrahydroquinoxaline structures. The synthetic route may include the use of reagents such as monochloroacetic acid in the presence of anhydrous sodium acetate in acetic acid media.

Biological Activity

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays conducted on Ehrlich ascites carcinoma cells revealed that this compound can inhibit cell proliferation effectively. The results indicated a dose-dependent response with notable cytotoxic effects at higher concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro tests showed that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may serve as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of this compound. Preliminary studies indicate that it may mitigate oxidative stress-induced neuronal damage in cell cultures. This suggests potential applications in treating neurodegenerative diseases .

Data Summary

Case Studies

- Antitumor Efficacy : A study involving the administration of this compound to mice bearing Ehrlich ascites tumors showed a significant reduction in tumor volume and increased survival rates compared to control groups.

- Antimicrobial Testing : In a series of experiments assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, it was found to exhibit an MIC comparable to standard antibiotics used in clinical settings.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound?

The synthesis of tetrahydroquinoxaline derivatives typically involves multi-step reactions requiring precise control of conditions. Key steps include:

- Amide coupling : Reacting 3-oxo-1,2,3,4-tetrahydroquinoxaline with activated acyl chlorides (e.g., 2,3-dichlorophenylacetyl chloride) under inert conditions.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while dichloromethane minimizes side reactions .

- Temperature control : Maintain 0–5°C during coupling to prevent decomposition; room temperature for cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity .

Q. What analytical techniques are critical for structural characterization?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities. For example, the quinoxaline NH proton appears at δ 10.2–10.5 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 388.05 for C₁₆H₁₂Cl₂N₃O₂) .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in crystal packing) .

Q. How should initial biological screening be designed for this compound?

- Target selection : Prioritize kinases or GPCRs due to structural similarity to known inhibitors .

- Assay conditions : Use cell-free systems (e.g., enzyme inhibition assays) to minimize cytotoxicity interference. IC₅₀ values <10 μM suggest therapeutic potential .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Dose-response validation : Test multiple concentrations (n ≥ 3 replicates) to confirm dose dependency .

- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to identify critical functional groups .

- Meta-analysis : Pool data from PubChem (CID: [insert]) and ChEMBL to identify trends .

Q. What computational approaches predict binding modes and selectivity?

- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using the compound’s 3D structure from crystallography .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. F) with activity using Random Forest algorithms .

Q. What challenges arise in crystallographic refinement of this compound?

Q. How do structural modifications influence activity in related compounds?

| Modification | Biological Impact | Reference |

|---|---|---|

| 2,3-Dichlorophenyl | Enhances kinase inhibition (IC₅₀ ↓ 40%) | |

| Methoxy → Ethoxy | Increases solubility (logP ↓ 0.5) | |

| Fluorine substitution | Improves metabolic stability (t₁/₂ ↑ 2×) |

Q. What biophysical methods elucidate target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.